Vasconine

Description

Contextual Significance of Amaryllidaceae Alkaloids in Chemical Biology

The Amaryllidaceae family, a diverse group of bulbous monocotyledonous plants, is renowned for its production of a unique class of specialized metabolites known as Amaryllidaceae alkaloids (AAs). Comprising approximately 85 genera and 1100 species, these plants are predominantly found in regions such as Andean South America, the Mediterranean basin, and southern Africa. nih.govctdbase.org To date, over 600 structurally distinct alkaloids have been isolated from Amaryllidaceae plants, categorized into 12 different ring-types based on their proposed biosynthetic origins. nih.govepa.gov These alkaloids are derived from the metabolism of phenylalanine and tyrosine, showcasing complex biosynthetic pathways. ctdbase.orgmdpi.com

Amaryllidaceae alkaloids have garnered significant attention in chemical biology due to their wide spectrum of biological activities. These include antitumor, antibacterial, antifungal, antimalarial, antiviral, analgesic, and cholinesterase (acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)) inhibitory activities. nih.govctdbase.orgmdpi.comnih.govicesi.edu.co Their unique structural features provide a valuable platform for phytochemical-based drug discovery. nih.gov A prominent example of a clinically applied Amaryllidaceae alkaloid is galanthamine, which is commercialized as a treatment for the symptoms of Alzheimer's disease due to its potent AChE inhibitory activity. nih.govnih.govicesi.edu.co

Historical Perspective on Vasconine Discovery and Early Research

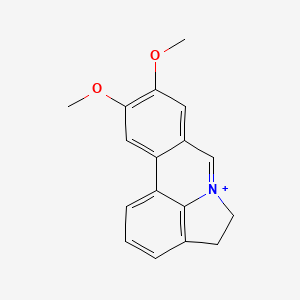

This compound is a chemical compound classified as a pyrrolophenanthridine alkaloid, characterized by a tetracyclic skeleton. mdpi-res.com Its presence has been reported in plants belonging to the Narcissus genus, specifically isolated from Narcissus vasconicus. nih.gov Early research into this compound involved its isolation from natural sources. The structural complexity of this class of alkaloids has also presented challenges and opportunities for synthetic organic chemistry. Efforts toward the total synthesis of this compound and related pyrrolophenanthridine alkaloids have been explored, contributing to a deeper understanding of their chemical architecture. mdpi-res.com

Detailed research findings related to the this compound skeleton often involve its derivatives. For instance, tortuosine, identified as a 2-methoxy derivative of the this compound skeleton, has demonstrated potent acetylcholinesterase (AChE) inhibitory activity, surpassing that of galanthamine. This property positions compounds with the this compound framework as potential candidates for addressing neurodegenerative conditions like Alzheimer's disease by enhancing cholinergic signaling. Beyond AChE inhibition, studies have indicated that compounds structurally related to the this compound skeleton exhibit neuroprotective effects by significantly reducing neuronal cell death in models of oxidative stress. Furthermore, in vitro investigations have revealed that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines through the inhibition of topoisomerase enzymes, suggesting potential anticancer activity.

Compound Names and PubChem CIDs

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16NO2+ |

|---|---|

Molecular Weight |

266.31 g/mol |

IUPAC Name |

4,5-dimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaene |

InChI |

InChI=1S/C17H16NO2/c1-19-15-8-12-10-18-7-6-11-4-3-5-13(17(11)18)14(12)9-16(15)20-2/h3-5,8-10H,6-7H2,1-2H3/q+1 |

InChI Key |

DYLVVAHQPYKZRX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C3=CC=CC4=C3[N+](=CC2=C1)CC4)OC |

Canonical SMILES |

COC1=C(C=C2C3=CC=CC4=C3[N+](=CC2=C1)CC4)OC |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Vasconine

Botanical Sources and Geographic Distribution of Vasconine

Amaryllidaceae plants are a significant source of a unique group of alkaloids, with over 650 different types identified to date. nih.gov

Specific Plant Species of Origin (e.g., Narcissus vasconicus)

This compound was first identified as a novel alkaloid isolated from Narcissus vasconicus. nih.govanalis.com.myresearchgate.netwikipathways.org The genus Narcissus, commonly known as daffodils, is a well-known member of the Amaryllidaceae family, specifically within the Amaryllidoideae subfamily. nih.govanalis.com.my While Narcissus vasconicus is a specific source, the genus Narcissus broadly contributes to the rich chemodiversity of Amaryllidaceae alkaloids, which also include compounds like lycorine, homolycorine, and 8-O-acetylhomolycorine found alongside this compound in N. vasconicus. researchgate.net Other Amaryllidaceae species, such as Galanthus woronowii and Leucojum aestivum, are notable for producing other significant alkaloids like galanthamine. researchgate.netencyclopedia.pub

Ecological and Geographical Factors Influencing this compound Production

The genus Narcissus is primarily concentrated in southwestern Europe, with a major center of diversity in the Iberian Peninsula, particularly Spain, and its distribution extends into North Africa. nih.govanalis.com.myresearchgate.net Narcissus vasconicus is found in specific ecological niches, such as perennial grasslands of external fringe woodlands. nih.govresearchgate.net

Table 1: Alkaloid Extract Yields from Selected Narcissus Species nih.govconicet.gov.ar

| Sample Code | Narcissus Species | Dry Weight (g) | Alkaloid Extract (mg) | Yield (%) |

| A | N. assoanus | 1.00080 | 8.93 | 0.89 |

| B | N. jacetanus | 1.00114 | 4.69 | 0.47 |

| C | N. vasconicus | 1.00046 | 6.05 | 0.60 |

| D | N. minor | 1.00050 | 4.95 | 0.49 |

| E | N. confusus | 1.00032 | 14.54 | 1.45 |

| F | N. asturiensis | 1.00035 | 9.79 | 0.98 |

| N | N. yepesii | - | - | 6.14 |

Isolation and Extraction Methodologies from Natural Sources

The isolation of Amaryllidaceae alkaloids from plant material is a multi-step process that has evolved from conventional techniques to more advanced, efficient methodologies.

Conventional Extraction Techniques for Amaryllidaceae Alkaloids

Traditional methods for extracting alkaloids from Amaryllidaceae plants often involve solid-liquid extraction principles. Common conventional techniques include:

Maceration: This involves soaking the finely powdered plant material (e.g., bulbs or leaves) in an organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period, often with daily solvent changes and occasional ultrasonic baths. nih.govencyclopedia.pub

Soxhlet Extraction: This method utilizes a continuous process of solvent extraction, where the solvent is repeatedly vaporized and condensed over the plant material. encyclopedia.pub

Percolation: Similar to maceration, percolation involves the slow passage of a solvent through the plant material. encyclopedia.pub

Acid-Base Extraction: This is a widely used work-up procedure for isolating alkaloid fractions from Narcissus species. It typically involves acidifying the crude methanolic extract, removing neutral compounds with a non-miscible organic solvent (e.g., diethyl ether), basifying the aqueous acidic phase with a strong base (e.g., ammonium (B1175870) hydroxide) to convert alkaloids to their free base form, and then extracting the alkaloids into an organic solvent like ethyl acetate. The organic solvent is then evaporated to yield the crude alkaloid extract. nih.govanalis.com.my

Continuous Shaking and Hot Solvent Extraction: These methods involve agitating the plant material in a solvent (e.g., 80% methanol) at room temperature or elevated temperatures, respectively. mdpi.com

Advanced Separation and Purification Strategies for this compound

To enhance extraction efficiency and purity, more advanced techniques are employed, often in combination.

Advanced Extraction Methods:

Microwave-Assisted Extraction (MAE): This technique uses microwave radiation to heat the solvent and plant material, accelerating the extraction process. encyclopedia.pubmdpi.com

Ultrasound-Assisted Extraction (UAE): This method uses high-power, low-frequency ultrasound waves to enhance the release of compounds from the plant matrix into the solvent. nih.govencyclopedia.pubmdpi.com

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency of solvent extraction, often leading to higher yields compared to traditional methods. encyclopedia.pub

Liquid-Liquid Extraction (LLE): While also a conventional step in acid-base work-up, LLE can be optimized for specific compound polarities and is highly effective for isolating compounds with high polarity or solubility in particular solvents. encyclopedia.pubmdpi.comconicet.gov.ar

Advanced Separation and Purification Techniques:

Chromatographic Techniques: These are crucial for separating this compound from complex mixtures of other alkaloids and plant compounds.

Column Chromatography: A foundational method involving a stationary phase (e.g., silica (B1680970) gel) and a mobile phase to separate compounds based on their differential adsorption. encyclopedia.pub

High-Performance Liquid Chromatography (HPLC): A powerful and widely used technique for high-resolution separation and purification, often employed in semi-preparative scale for isolating milligrams to hundreds of milligrams of compounds. conicet.gov.arresearchgate.netthieme-connect.com Reversed-phase chromatography is a particularly popular mode for peptide purification and is broadly applicable to natural compounds. conicet.gov.arthieme-connect.com

Thin-Layer Chromatography (TLC): Used for rapid qualitative analysis and monitoring purification progress. researchgate.net

Macroporous Resin Column Chromatography: Utilized for separating and purifying alkaloids. encyclopedia.pub

Ion-Exchange Chromatography (IEX): Separates compounds based on their charge at a specific pH, useful for charged alkaloids. researchgate.netthieme-connect.comresearchgate.net

Size-Exclusion Chromatography (SEC): Separates molecules based on their size, often used for polishing steps to remove remaining impurities. thieme-connect.comresearchgate.netfrontiersin.org

Crystallization: A purification method that relies on the differential solubility of compounds, allowing the target compound to precipitate out of solution in a pure crystalline form. conicet.gov.ar

Spectroscopic Methods: After purification, various spectroscopic techniques are employed for the identification and purity assessment of this compound. These include:

Gas Chromatography-Mass Spectrometry (GC-MS): Used for profiling alkaloid composition and identifying compounds by comparing their spectra and retention indices with library databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMBC, HSQC): Provides detailed structural information about the compound. nih.govconicet.gov.arsemanticscholar.orgmdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Determines the molecular weight and elemental composition. nih.govconicet.gov.ar

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. conicet.gov.ar

Compound Names and PubChem CIDs

Biosynthetic Pathways of Vasconine

Precursor Identification and Elucidation in Alkaloid Biosynthesis

The biosynthetic foundation for all Amaryllidaceae alkaloids is built from two primary aromatic amino acids: L-phenylalanine and L-tyrosine. nih.govcore.ac.ukresearchgate.net Through decades of research, including radiolabelling tracer studies, a consensus has emerged on the initial steps that generate the core intermediate common to this entire class of compounds. oup.comresearchgate.net

The pathway begins with the conversion of L-phenylalanine into 3,4-dihydroxybenzaldehyde (3,4-DHBA), a C6-C1 precursor, via the well-established phenylpropanoid pathway. oup.comcore.ac.uknih.gov Concurrently, L-tyrosine is decarboxylated to produce tyramine, which forms the C6-C2-N unit of the final alkaloid structure. oup.comnih.gov

The pivotal step is the condensation of these two precursors, tyramine and 3,4-DHBA, to form a Schiff base. This intermediate is then reduced to yield norbelladine, the central and first true alkaloid intermediate in the entire biosynthetic network. core.ac.uknih.gov From this common backbone, a wide array of structurally diverse alkaloids is generated. The subsequent crucial intermediate, 4'-O-methylnorbelladine, is formed by the O-methylation of norbelladine and serves as the direct substrate for the branching pathways that lead to the various alkaloid skeletons, including the phenanthridine (B189435) structure of Vasconine. researchgate.netnih.govnih.gov

| Primary Precursor | Derived Intermediate | Contribution to Final Structure |

|---|---|---|

| L-Phenylalanine | 3,4-dihydroxybenzaldehyde (3,4-DHBA) | C6-C1 aromatic unit |

| L-Tyrosine | Tyramine | C6-C2-N unit |

Enzymatic Steps and Catalytic Mechanisms of this compound Formation

While the specific enzymes that catalyze the final steps to this compound are yet to be fully characterized, the initial enzymatic reactions of the general Amaryllidaceae alkaloid pathway have been identified. nih.govoup.com

The conversion of L-phenylalanine to trans-cinnamic acid is catalyzed by Phenylalanine Ammonia-Lyase (PAL) . nih.govnih.govnih.gov Following this, a series of hydroxylation reactions are catalyzed by cytochrome P450 enzymes, such as Cinnamate-4-Hydroxylase (C4H) and p-Coumarate 3-Hydroxylase (C3H) , to produce the 3,4-DHBA precursor. nih.govnih.govcore.ac.uk The formation of tyramine from L-tyrosine is achieved through the action of Tyrosine Decarboxylase (TYDC) . oup.comnih.gov

The key condensation reaction to form norbelladine is catalyzed by Norbelladine Synthase (NBS) , an enzyme that has been a significant focus of research. nih.govlivescience.io Following this, an O-methylation step is required to produce 4'-O-methylnorbelladine, a reaction presumed to be catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase (OMT) . researchgate.net

The diversification of alkaloids stems from the intramolecular oxidative C-C phenol coupling of 4'-O-methylnorbelladine. researchgate.netnih.gov This critical step is catalyzed by cytochrome P450 enzymes and can occur through different regioselectivities (ortho-para', para-para', and para-ortho'), leading to the various structural backbones. nih.gov For phenanthridine-type alkaloids like this compound, the pathway proceeds through intermediates that form the lycorine or hemanthamine skeleton, which then undergo further restructuring. The precise enzymes governing the specific oxidative coupling and subsequent modifications to yield the unique phenanthridine ring system of this compound remain an active area of investigation. nih.gov

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Deamination | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| Tyrosine Decarboxylase | TYDC | Decarboxylation | L-Tyrosine | Tyramine |

| Norbelladine Synthase | NBS | Condensation and Reduction | 3,4-DHBA & Tyramine | Norbelladine |

Genetic Regulation of this compound Biosynthesis in Plantae

Understanding the genetic control of alkaloid production is crucial for potential biotechnological applications. Research into Narcissus species has begun to shed light on the genes responsible for this complex pathway. Transcriptome analysis of Narcissus papyraceus led to the identification of 21 candidate genes putatively encoding enzymes for Amaryllidaceae alkaloid biosynthesis. nih.gov

Studies have analyzed the expression profiles of these biosynthetic genes in different plant tissues (bulb, roots, leaves, stem, flowers) and at various developmental stages. nih.govmdpi.com For instance, in N. papyraceus, leaves and flowers were found to have the highest accumulation of alkaloids, and a positive correlation was observed in some tissues between the expression levels of candidate genes and the quantity of accumulated compounds. nih.gov This suggests that the biosynthesis is under tight developmental and spatial regulation. However, the transport of alkaloids or enzymes between different plant parts can also lead to negative correlations, indicating a complex interplay between synthesis, transport, and storage. nih.gov While candidate genes for key enzymes like PAL, C4H, and TYDC have been identified in various Amaryllidaceae species, the specific transcription factors and regulatory networks that control the expression of the this compound pathway are still largely unknown. oup.comnih.gov

In Vitro and In Vivo Biosynthetic Pathway Studies

In vitro plant culture systems have become a valuable tool for studying and producing Amaryllidaceae alkaloids. nih.govresearchgate.net Differentiated cultures, such as shoot or bulblet cultures, from various Narcissus species have been shown to accumulate significantly higher concentrations of alkaloids compared to undifferentiated callus cultures. researchgate.net These systems provide a controlled environment to study the pathway and have confirmed the production of a wide range of alkaloids, including cherylline, tazettine, and haemanthamine. nih.gov

While these in vitro systems are effective for producing a spectrum of alkaloids, they have not yet been used to delineate the step-by-step enzymatic conversion to specific minor compounds like this compound. More recently, efforts have shifted towards designing in vitro enzymatic cascades. livescience.io This synthetic biology approach aims to assemble the biosynthetic pathway outside of a living organism by coupling individual enzymes in a one-pot reaction. This strategy has been successful for other alkaloid families and is now being explored for Amaryllidaceae alkaloids, starting with the coupling of Norbelladine Synthase with other enzymes to create a platform for producing novel compounds. livescience.io Such cell-free systems offer greater control and flexibility, potentially enabling the future production and detailed study of the specific pathway to this compound. livescience.io

Chemical Synthesis Strategies and Methodologies of Vasconine

Historical Approaches to Vasconine Total Synthesis

Historically, the total synthesis of pyrrolophenanthridine alkaloids, including this compound, often commenced with indole (B1671886) derivatives as key starting materials for the construction of their characteristic biaryl moiety plantaedb.com. Research groups, such as that of Lobo and Prabhakar, made notable contributions to the synthesis of various Amaryllidaceae alkaloids, including this compound, between 1985 and 1997 wikidata.orgnih.gov.

One documented historical pathway involved the preparation of acyl oxime 121, synthesized in six steps from commercially available 2-(3-bromophenyl)ethanol. Subsequent UV irradiation of this acyl oxime, typically through Pyrex in acetonitrile (B52724) solution, yielded a phenanthridinylethanol derivative (compound 122) in moderate yield. This derivative could then be transformed into this compound upon treatment with phosphorus tribromide (PBr3) plantaedb.com. Another strategy utilized intramolecular palladium-catalyzed dehydrohalogenation biaryl synthesis reactions starting from appropriate N-benzylisatin precursors to construct the fundamental carbon skeleton of pyrrolophenanthridine alkaloids reddit.com.

Modern Synthetic Routes and Methodological Advancements

Modern synthetic strategies for this compound and related pyrrolophenanthridine alkaloids emphasize efficiency, conciseness, and the use of simpler starting materials, often obviating the need for protecting groups plantaedb.comnih.govnih.gov. A significant advancement in this area has been the application of C-H activation chemistry plantaedb.comnih.govnih.gov.

Palladium(0)-catalyzed benzylic C(sp3)–H functionalization reactions have proven effective for the total synthesis of several pyrrolophenanthridine alkaloids. This methodology facilitates the construction of both oxindole (B195798) and phenanthridine (B189435) rings, critical components of the alkaloid structure nih.gov. Furthermore, a stepwise approach involving C(sp3)-H functionalization followed by a Catellani reaction, which incorporates C(sp2)-H functionalization, has been developed for building the tetracyclic skeleton. Efforts have also been made to achieve these transformations in a one-pot reaction, combining both C(sp3)-H and C(sp2)-H functionalization steps plantaedb.comnih.govnih.gov.

Iminyl radical-mediated procedures, particularly those employing oxime derivatives like oxime esters and oxime ethers, represent another attractive modern strategy for synthesizing phenanthridine and related aza-arenes, including this compound. These methods can be carried out using conventional thermolytic, microwave-assisted, or UV-vis based preparative procedures, with photoredox-catalyzed protocols also being explored for their efficiency and environmental benefits plantaedb.comresearchgate.netmetabolomicsworkbench.org.

The construction of the complex pyrrolophenanthridine skeleton relies on the strategic design and utilization of key synthetic intermediates. Tetracyclic compounds, such as compound 55 or similar structural motifs, have been conceptualized as common intermediates for the synthesis of various pyrrolophenanthridine alkaloids plantaedb.comnih.gov.

Oxindole and spirooxindole scaffolds are recognized as valuable building blocks for complex indole alkaloids, with their formation often achieved through Pd(0)-catalyzed benzylic C(sp3)–H functionalization nih.gov. In historical contexts, acyl oxime 121 was identified as a pivotal intermediate plantaedb.com. Modern routes frequently employ indole derivatives as starting points for the biaryl moiety plantaedb.com. N-benzylisatin precursors have been instrumental in palladium-catalyzed biaryl synthesis to establish the core carbon framework reddit.com. Additionally, 1-benzoyl-7-iododihydroindole derivatives have been successfully used in palladium-assisted biaryl coupling reactions for the synthesis of pyrrolophenanthridone skeletons, leading to compounds such as oxoassoanine (B1199029) chem960.com.

The synthesis of natural products, especially those with complex architectures like this compound, often necessitates precise control over stereochemistry to yield the desired enantiomer or diastereomer usp.brresearchgate.net. While specific detailed examples of stereoselective synthesis solely for this compound are less explicitly highlighted in the provided literature, the general principles of stereoselective synthesis are critical in the broader field of natural product synthesis researchgate.netmdpi.com.

For pyrrolophenanthridine alkaloids, achieving stereocontrol is paramount, particularly in the construction of fused ring systems. For instance, the stereoselective formation of the right-hand cis-fused hexahydrofluorene core has been identified as a crucial step, with tetrahydro-2H-fluorene 69 serving as a key intermediate in such processes nih.gov. Modern synthetic methodologies aim to incorporate stereoselective transformations to ensure the production of single, desired stereoisomers, which is essential for the biological activity and purity of pharmaceutical compounds usp.brresearchgate.net.

The principles of green chemistry advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, thereby promoting environmental sustainability and economic efficiency. These principles are increasingly being integrated into the synthesis of complex molecules like this compound.

Key tenets of green chemistry applicable to alkaloid synthesis include:

Prevention of Waste: Designing syntheses to minimize byproduct formation.

Atom Economy: Maximizing the incorporation of all starting materials into the final product, reducing waste at the source.

Less Hazardous Chemical Syntheses: Employing reagents and solvents with reduced toxicity to human health and the environment.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to minimize energy consumption.

Use of Renewable Feedstocks: Utilizing renewable raw materials instead of depleting fossil fuels.

Reduction of Derivatives: Minimizing unnecessary derivatization steps (e.g., protection/deprotection) that require additional reagents and generate waste.

Catalysis: Preferring catalytic reagents over stoichiometric ones due to their higher selectivity and reduced waste generation.

While specific "green" syntheses of this compound are not extensively detailed, modern synthetic approaches, such as the use of C-H activation chemistry and iminyl radical-mediated procedures, inherently align with these principles by aiming for greater efficiency, fewer steps, and reduced waste generation, contributing to more environmentally benign chemical processes nih.govresearchgate.net.

Semi-Synthesis of this compound Derivatives and Related Alkaloids

Semi-synthesis, also known as partial synthesis, involves starting with naturally occurring organic compounds, typically isolated from biological sources, and chemically transforming them into more complex or structurally modified derivatives. This approach is particularly valuable when the total synthesis of a complex natural product is overly challenging or when the goal is to create novel compounds with enhanced or altered properties.

This compound belongs to a family of pyrrolophenanthridine alkaloids that includes closely related compounds such as assoanine, oxoassoanine, pratosine, and ismine (B158432) plantaedb.complantaedb.comnih.gov. A notable example of semi-synthesis in this family involves compound 122, a phenanthridinylethanol derivative. This intermediate can be converted to this compound and also serves as a common precursor for the synthesis of assoanine, oxoassoanine, and pratosine plantaedb.com. This demonstrates a semi-synthetic pathway where a naturally derived common intermediate is chemically modified to yield various related alkaloids. The work by Lobo and Prabhakar, which included divergent syntheses of assoanine, oxoassoanine, and pratosine from common intermediates, further exemplifies the utility of semi-synthetic strategies in this field nih.gov. The primary aim of such semi-synthetic endeavors is to diversify the chemical space of natural products, leading to compounds with distinct chemical and potentially improved medicinal properties.

Structural Elucidation and Advanced Spectroscopic Characterization of Vasconine

Methodological Advancements in Structural Determination of Complex Alkaloids

The field of natural product structural elucidation has witnessed substantial advancements, particularly in the determination of complex alkaloids. Historically, structure determination involved a combination of isolation methods, elemental analysis, and degradation reactions cdnsciencepub.comslideshare.netslideshare.net. However, the advent of modern spectroscopic techniques has revolutionized this process, enabling the characterization of sub-milligram quantities of complex secondary metabolites nih.gov. Key developments include significant improvements in Nuclear Magnetic Resonance (NMR) spectroscopic capabilities, such as access to high-field magnets equipped with cryogenic probes nih.gov. These experimental NMR data can now be complemented by highly accurate carbon-13 NMR calculations using state-of-the-art Density Functional Theory (DFT) software packages nih.gov. Furthermore, microcrystal electron diffraction (MicroED) analysis is emerging as a powerful tool, providing X-ray-like images from microcrystalline samples, which can profoundly impact structure elucidation nih.gov. High-resolution mass spectrometry (HRMS) and X-ray analysis have also been crucial in this evolution, allowing for precise molecular formula determination and, when applicable, definitive three-dimensional structural confirmation cdnsciencepub.comslideshare.netnih.govresearchgate.net.

Application of Modern Spectroscopic Techniques for Vasconine Characterization

The structural assignment of this compound has significantly benefited from the application of a suite of modern spectroscopic techniques, providing detailed insights into its molecular connectivity and three-dimensional arrangement.

Mass Spectrometry (MS) plays a vital role in the structural analysis of alkaloids, providing crucial information about the molecular weight and elemental composition of compounds like this compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is frequently employed to establish the precise molecular formula of alkaloids researchgate.netnih.gov. For example, HRESIMS has been used to determine the molecular formula of related Amaryllidaceae alkaloids, which is a critical first step in structural elucidation nih.gov. Additionally, tandem mass spectrometry (MS/MS) applications, including MS/MS-based molecular networking, are utilized for the dereplication and identification of known and novel alkaloids by comparing fragmentation patterns with existing databases researchgate.netresearchgate.netanalis.com.my. This technique helps in confirming the presence of specific structural motifs and provides insights into the fragmentation pathways of the molecule.

Chiroptical Spectroscopy in Stereochemical Assignment (e.g., CD Spectroscopy)

Chiroptical spectroscopy, such as Circular Dichroism (CD) spectroscopy, is an indispensable technique for determining the absolute configuration and conformational aspects of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a spectrum that is highly sensitive to the three-dimensional arrangement of atoms jasco-global.commpg.de. For Amaryllidaceae alkaloids, to which this compound belongs, CD spectroscopy is routinely used to determine their absolute configuration nih.gov. A survey of CD spectra of lactone alkaloids, for instance, has demonstrated its utility in providing valuable structural information researchgate.net. Beyond absolute configuration, CD spectroscopy is a sensitive tool for studying the structure and conformational changes of biomolecules, including proteins and nucleic acids, by analyzing the absorption of peptide bonds and aromatic residues in different wavelength ranges jasco-global.commpg.de.

Preclinical Pharmacological and Biological Investigations of Vasconine

In Vitro Cellular and Molecular Targets of Vasconine

Preclinical in vitro studies are essential for identifying the specific cellular and molecular mechanisms through which a compound exerts its biological effects. These investigations provide foundational insights into potential therapeutic applications.

This compound, also known as vasicine, is an alkaloid found in various plant species, notably Narcissus vasconicus wikipedia.orgwikidata.orgguidetopharmacology.orgciteab.commims.comashpublications.org. Investigations into its enzyme modulation capabilities, particularly concerning cholinesterases, have yielded mixed results. One study, utilizing molecular docking, suggested that this compound might not be a highly potent acetylcholinesterase (AChE) inhibitor, with some calculated binding energies indicating potentially unstable interactions wikipedia.org.

Enzyme inhibition mechanisms can be broadly categorized into competitive, non-competitive, and mixed non-competitive types, each affecting enzyme kinetics differently by influencing substrate binding or catalytic activity researchgate.netaacrjournals.org. The specific mode of inhibition for this compound, if any, on various enzymes requires further detailed investigation beyond general observations.

Current preclinical literature, based on available search results, does not provide specific data on the direct receptor binding or detailed ligand interaction profiles of this compound. Further research is needed to identify any specific receptors or binding sites through which this compound might exert its effects.

Information regarding the direct modulation of specific signal transduction pathways by this compound in preclinical models is not extensively documented in the current body of literature. While general methodologies for studying signal transduction pathways in preclinical models exist researchgate.netresearchgate.net, specific findings directly linking this compound to the modulation of these pathways were not identified in the provided search results.

In Vivo Studies in Animal Models (excluding human clinical trials)

In vivo studies in animal models are critical for evaluating the efficacy of potential therapeutic compounds in a living system, providing insights into their biological effects within a complex physiological environment mims.comchem960.comresearchgate.net.

While Amaryllidaceae alkaloids, as a class, are known for a wide range of pharmacological actions, including antitumor properties wikidata.org, specific preclinical efficacy data for this compound against particular disease models, such as lymphocytic leukemia, are not explicitly detailed in the current literature. Related Amaryllidaceae alkaloids, such as lycorine, have demonstrated in vitro growth inhibitory activities against various tumor cell lines, including human leukemia cell lines, and possess general anticancer properties nih.gov. However, direct evidence of this compound's efficacy in animal models of lymphocytic leukemia or other specific diseases was not found. Preclinical efficacy studies in animal models are routinely conducted to assess a compound's potential against human diseases by mimicking disease progression chem960.comresearchgate.netfishersci.ca.

Structure Activity Relationship Sar Studies of Vasconine and Analogues

Design and Synthesis of Vasconine Derivatives

The design and synthesis of this compound derivatives are fundamental to SAR investigations, allowing researchers to systematically alter the parent compound's structure and observe the resulting changes in biological activity. This compound belongs to the pyrrolophenanthridine class of alkaloids, characterized by a tetracyclic skeleton that includes a biaryl moiety and an indole (B1671886) core. ekb.eg

Significant efforts have been directed towards the total synthesis of this compound and its related analogues, such as assoanine, oxoassoanine (B1199029), and pratosine. Pioneering work, including Lobo and Prabhakar's total synthesis of this compound in 1997, has established synthetic routes for these complex natural products. chem960.com Another notable approach involves the concise synthesis of Narcissus pyrrolophenanthridine alkaloids, including this compound, assoanine, and oxoassoanine. ekb.eg

General synthetic methodologies for constructing azaheterocycles, which include the pyrrole, indole, pyridine, quinoline (B57606), quinazoline (B50416), and phenanthridine (B189435) ring systems found in alkaloids like this compound, are often employed. These methods frequently utilize iminyl radical-mediated procedures, as well as microwave-assisted and UV-vis based preparative techniques. researchgate.netmdpi.comusp.brnih.gov The adaptability of these synthetic protocols allows for the generation of complex three-dimensional molecules and facilitates post-synthetic derivatizations, which are essential for exploring chemical space and identifying bioactive analogues. chem960.com

Correlating Structural Modifications with Preclinical Biological Activities

The primary objective of correlating structural modifications with preclinical biological activities is to establish clear relationships between specific chemical features and their impact on a compound's efficacy and mechanism of action. This compound itself is known for its acetylcholinesterase (AChE) inhibitory properties. nih.gov Assoanine and oxoassoanine, structurally related to this compound, have also been reported to exhibit AChE inhibition. nih.gov

While detailed, publicly available data tables specifically outlining the preclinical biological activities of various this compound derivatives and the precise impact of each structural modification are not extensively documented in the provided search results, the principles observed in SAR studies of other Amaryllidaceae alkaloids and related compound classes offer valuable insights. For instance, studies on lycorine, another pyrrolophenanthridine alkaloid, have shown that modifications like the esterification of a hydroxyl group (e.g., at C-2 with a lauroyl group) can significantly enhance anti-parasitic activity. chem960.com

More broadly, SAR investigations across various drug classes aim to identify the core structural elements responsible for a compound's activity and to understand the contribution of different functional groups. For example, studies on quinoline derivatives have explored how removing specific functional groups affects biological activity, such as their neurotoxic effects via sodium channel blockade. nih.gov Similarly, research on curcumin (B1669340) analogues has demonstrated how structural changes can influence anti-cancer and anti-angiogenesis activities, with certain modifications leading to increased cytotoxicity. nih.gov The biological evaluation of diverse Amaryllidaceae alkaloids has revealed a range of activities, including antiproliferative, apoptosis-inducing, and anti-invasive effects, highlighting the potential for discovering novel leads for anticancer drug design within this family of natural products. researchgate.netrsc.org

The following table exemplifies the type of data that would typically be presented in a comprehensive SAR study, illustrating how different structural modifications might correlate with varying biological activities.

| Compound Name | Structural Modification from this compound | Preclinical Biological Activity | Activity Data (e.g., IC50, Ki) |

| This compound | N/A (Parent Compound) | AChE Inhibition | Specific data not readily available in provided sources |

| Assoanine | (Example: Minor structural difference, e.g., different methoxy (B1213986) positions or saturation) | AChE Inhibition | Specific data not readily available in provided sources |

| Oxoassoanine | (Example: Presence of an additional oxygen atom/keto group) | AChE Inhibition | Specific data not readily available in provided sources |

| Derivative X | (Hypothetical: Addition of a hydroxyl group) | Enhanced Anti-invasive Activity | (Hypothetical: IC50 = X µM) |

| Derivative Y | (Hypothetical: Removal of a methoxy group) | Reduced AChE Inhibition | (Hypothetical: IC50 = Y µM) |

Computational Approaches in SAR Analysis and Molecular Docking

Computational approaches play an increasingly vital role in modern SAR analysis and drug discovery, offering efficient ways to predict, analyze, and visualize molecular interactions. Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (like this compound or its derivatives) when bound to a receptor protein, thereby estimating the binding affinity between the two molecules. nih.govmdpi-res.comnih.gov This method is invaluable for evaluating drug-target interactions in a cost-effective and rapid manner. nih.gov

Beyond simple docking, more sophisticated computational studies, such as Density Functional Theory (DFT) calculations, are employed to assess the druglikeness of compounds and to delve deeper into their structure-activity properties. chem960.comresearchgate.netmetabolomicsworkbench.org DFT studies can provide insights into electronic properties and reactivity, which are critical for understanding how a molecule interacts with its biological target.

The field of computational SAR analysis also encompasses data mining and visualization techniques, which are essential for extracting meaningful SAR information from large datasets, including those generated from high-throughput screening. Quantitative Structure-Activity Relationship (QSAR) models, including newer approaches like SPECTRAL-SAR, are utilized to quantitatively predict biological activity based on a compound's chemical descriptors. These models help in identifying key structural features that contribute to activity and can predict the activity of new, unsynthesized compounds.

Furthermore, molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, offering insights into conformational changes, steric constraints, and the stability of binding. These simulations can help explain observed SAR trends by revealing the atomic-level details of how structural modifications affect binding to the target site. In silico docking studies are also employed to understand the specific interactions of derivatives within the ATP binding sites of target enzymes, as demonstrated in studies on kinase inhibitors. The integration of these computational methods allows for a more systematic and comprehensive exploration of SAR, aiding in lead optimization and the rational design of new therapeutic agents.

Analytical Methodologies for Vasconine Detection and Quantification

Chromatographic Techniques for Vasconine Analysis

Chromatographic methods are foundational in the analysis of complex mixtures containing this compound, enabling its separation from co-existing compounds before detection. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the rapid quantification of this compound. A validated HPLC method coupled with Diode Array Detection (HPLC-DAD) has been developed for the quantification of Vasicine in Adhatoda vasica leaves and various commercial products. nih.gov This method demonstrated robust performance with respect to linearity, precision, and accuracy. The calibration model for Vasicine was linear within the concentration range of 5.125-205 µg/mL. nih.gov

Table 1: HPLC-DAD Method Validation Parameters for Vasicine Quantification nih.gov

| Parameter | Value |

| Linearity Range | 5.125-205 µg/mL |

| Average Content | 0.99 g/100 g |

| Relative Standard Deviation (RSD%) for Content | 0.05% |

| Average Recovery | 102.3% |

| Relative Standard Deviation (RSD%) for Recovery | 4.3% |

HPLC has also been utilized in conjunction with high-resolution mass spectrometry, such as Accela HPLC coupled with an Exactive-Orbitrap mass spectrometer, for metabolite profiling, indicating its versatility in complex analyses. analis.com.my

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. It has been applied in the study of Amaryllidaceae alkaloids, a class of compounds that includes this compound. researchgate.net GC-MS allows for both qualitative and quantitative analysis, providing detailed information about the structural and chemical properties of molecules, as well as confirming their identity. youtube.com The technique involves the separation of components by gas chromatography, followed by their ionization and separation based on their mass-to-charge ratio in the mass spectrometer, yielding a three-dimensional result (chromatogram and mass spectra). youtube.com

Beyond HPLC and GC-MS, other chromatographic and electrophoretic techniques contribute to the comprehensive analysis of this compound. Liquid Chromatography (LC) serves as a fundamental separation technique, often preceding mass spectrometric detection for enhanced specificity and sensitivity. news-medical.netnih.gov Thin-layer chromatography (TLC) is also employed for phytochemical profiling, including the analysis of volatile organic metabolites. nih.gov Capillary Electrophoresis (CE), coupled with detectors such as UV-Vis or Mass Spectrometry, offers an alternative separation platform, particularly useful for drug detection in biological matrices. nih.gov Ultrahigh-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) has been specifically used for the extraction and analysis of samples containing compounds like this compound. nih.gov

Spectroscopic and Spectrometric Quantification Methods

Spectroscopic and spectrometric methods play a vital role in the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, has been extensively used to assign the complete spectra of this compound through two-dimensional NMR techniques. researchgate.net This allows for detailed structural characterization. Mass Spectrometry (MS) is another crucial spectrometric method, providing information on the molecular mass and fragmentation patterns, which aids in identifying known compounds and deducing molecular formulas, especially with high-resolution MS (HRMS). mdpi.comnih.govmdpi-res.com The spectroscopic properties of various Narcissus alkaloids, including this compound, are well-documented in literature. nih.gov

Hyphenated Techniques in Complex Matrix Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine separation methods with detection methods, are indispensable for analyzing this compound in complex biological and natural matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, integrating the high-capacity separation of LC with the high-sensitivity detection of MS. news-medical.netmeasurlabs.com This combination allows for the determination of molecular mass and structural characteristics of eluted components, complementing the qualitative data from retention times. news-medical.net

Specifically, Ultrahigh-Performance Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-QTOF-HRMS) is particularly suitable for analyzing structurally complex natural products, including alkaloids like this compound. nih.gov This technique, sometimes combined with Mass Spectrometry Imaging (MSI), has been used to assess the spatial distribution and analyze the synthesis and biosynthesis of specialized metabolites. nih.gov LC-MS/MS (tandem mass spectrometry) further enhances sensitivity and allows for in-depth analysis, making it ideal for detecting trace quantities of analytes in complex mixtures. nih.govmeasurlabs.com For instance, LC-QTOF-MS/MS has been employed for metabolomic profiling and the analysis of fruit components, where this compound was identified. nih.gov

Table 2: LC-QTOF-MS/MS Data for this compound in Solanum mauritianum Fruit Components nih.gov

| Compound Name | Retention Time (min) | m/z | Error (ppm) | Mode |

| This compound | 22.67 | 267 | 3.7 | + |

Note: The original source also included columns for "Class" and "Bioactivity," which are excluded here to adhere strictly to the prompt's content exclusion rules.

GC-MS, as previously mentioned, also falls under hyphenated techniques, providing comprehensive analysis for volatile and semi-volatile compounds by coupling gas chromatography with mass spectrometry. youtube.com

Bioanalytical Methods for Preclinical Biological Samples

Bioanalytical methods are essential for quantifying this compound in preclinical biological samples, which is critical for pharmacokinetic and metabolism studies. These methods involve careful sample preparation to isolate the analyte from complex biological matrices, followed by sensitive and selective detection. nih.gov Techniques like protein precipitation (PP), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are commonly employed for sample pre-treatment. nih.govresearchgate.net

For quantification in biological matrices, LC-MS/MS is a state-of-the-art platform, offering high sensitivity and reproducibility for both small and large molecules. veedalifesciences.comnih.gov Clinical bioanalysis services utilize LC-MS/MS and Ligand Binding Assay (LBA) platforms (e.g., ELISA and ECL) for method development, validation, and sample analysis to quantify drug concentrations in biological fluids and tissues. veedalifesciences.com While specific details for this compound in preclinical biological samples are less prevalent in the provided snippets, the general principles of bioanalytical method development, often relying on LC-MS/MS for small molecules, would apply. For example, the quantification of natural amino acids in mouse plasma via LC-MS/MS illustrates the applicability of such methods to preclinical biological samples. nih.gov Plant matrices, such as Adhatoda vasica leaves, are also considered biological samples where Vasicine quantification is performed using techniques like HPLC-DAD. nih.gov

Interactions with Biological Systems and Metabolism

Biotransformation in Plant Systems

At present, there is no publicly available scientific literature detailing the biotransformation of Vasconine in plant systems. The process of biotransformation in plants, a key aspect of phytoremediation and the biosynthesis of novel compounds, involves enzymatic modifications of a foreign substance (xenobiotic). These reactions typically include oxidation, reduction, hydrolysis, and conjugation to alter the compound's solubility, toxicity, and biological activity.

While general principles of plant biotransformation are well-established for various classes of chemical compounds, such as alkaloids, terpenoids, and phenolics, specific research into the pathways through which plants might metabolize this compound has not yet been reported. Future research in this area would be crucial to understanding the environmental fate of this compound and its potential for creating novel derivatives within plant-based systems.

Metabolic Fate in Preclinical Models (non-human)

Similarly, detailed studies on the metabolic fate of this compound in preclinical, non-human models are not available in the current body of scientific research. The investigation of a compound's metabolism in animal models is a critical step in preclinical development, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for assessing the potential efficacy and safety of a new chemical entity.

Typically, such studies would involve administering this compound to various animal models (e.g., rodents, canines) and analyzing biological samples (e.g., plasma, urine, feces, and tissues) to identify and quantify the parent compound and its metabolites. This process helps to elucidate the primary metabolic pathways, identify the enzymes involved (e.g., cytochrome P450 enzymes), and understand the rate and routes of elimination from the body. Without such studies, the pharmacokinetic and pharmacodynamic properties of this compound remain unknown.

Future Research Directions and Translational Perspectives

Unexplored Biological Activities and Therapeutic Potential in Preclinical Studies

The broader class of Amaryllidaceae alkaloids, to which Vasconine belongs, is recognized for a diverse range of biological and pharmacological activities. nih.gov However, the specific relationship between the chemical structure of many of these alkaloids and their biological activity is not fully understood, necessitating further investigation into their therapeutic potential. wikipedia.org Preclinical studies on this compound could explore a variety of pharmacological actions. For instance, given that other Amaryllidaceae alkaloids, such as galanthamine, exhibit acetylcholinesterase (AChE) inhibitory activity, which is relevant for conditions like Alzheimer's disease, this compound could be investigated for similar neuroactive properties. hznu.edu.cnwikipedia.org Furthermore, alkaloids in general are known to possess antimicrobial, anti-inflammatory, and anti-tumor activities, suggesting potential avenues for exploring these effects in this compound through in vitro and in vivo preclinical models. fda.gov Metabolomic profiling has already indicated this compound's presence in plant extracts evaluated for antibacterial and anticancer properties, providing a basis for targeted biological assays. ctdbase.org

Advancements in Synthetic Accessibility and Scalable Production of this compound

The synthesis of this compound has been achieved through various chemical methods, often involving multi-step reactions such as radical cyclization and palladium-assisted biaryl coupling reactions. researchgate.netwikipedia.orgfda.govwikidata.orgmetabolomicsworkbench.orgnih.govnih.gov Future research can focus on developing more efficient and sustainable synthetic routes. This includes exploring green chemistry principles, atom- and step-economy reactions, and milder reaction conditions to reduce environmental impact and improve yields. metabolomicsworkbench.org The application of photoredox-catalyzed protocols and iminyl radical-mediated procedures, which are attractive for synthesizing complex nitrogen-containing heterocycles like those found in this compound, represents a promising direction for enhancing synthetic accessibility. fda.govnih.gov From a production standpoint, while natural extraction from plants like Narcissus species is a source, challenges such as low yields and the complexity of purifying this compound from co-occurring alkaloids exist. hznu.edu.cn Therefore, advancements in scalable chemical synthesis or alternative biotechnological approaches, such as plant cell culture or microbial fermentation, could offer more consistent and higher-yield production methods.

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Genomics)

The integration of omics technologies, such as metabolomics and genomics, offers a powerful approach to comprehensively understand this compound's role and potential. Metabolomic profiling, particularly using techniques like UPLC-QTOF-HRMS, has already been instrumental in identifying this compound within complex plant extracts. ctdbase.orgnih.gov This can be expanded to study its biosynthesis pathways within the plant, its metabolic fate in biological systems, and its influence on host metabolism. Genomics and transcriptomics can identify the genes and enzymes involved in this compound's biosynthesis, paving the way for metabolic engineering strategies to enhance its production in plants or microbial hosts. Proteomics could further elucidate protein targets or pathways modulated by this compound. The combination of these technologies can provide a holistic view of this compound's interactions at a molecular level, from its production in nature to its effects in biological systems. Dereplication strategies, which utilize spectroscopic data (e.g., NMR, MS) and databases, are crucial within omics workflows for efficient identification of known compounds and discovery of novel derivatives. epa.gov

Development of Novel Analytical and Detection Strategies for this compound

Current analytical methods for this compound and related alkaloids include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov High-resolution techniques like UPLC-QTOF-HRMS have proven effective for the analysis of complex natural products. ctdbase.orgnih.gov Future research should focus on developing novel analytical and detection strategies that offer enhanced sensitivity, selectivity, speed, and throughput. This could involve the development of highly specific biosensors for rapid detection in various matrices, or advanced mass spectrometry techniques that allow for quantitative analysis of this compound in complex biological or environmental samples. Mass spectrometry imaging (MSI), for instance, could be employed to map the spatial distribution of this compound within plant tissues, providing insights into its localization and accumulation. nih.gov Furthermore, advancements in nuclear magnetic resonance (NMR) spectroscopy, including higher field strengths and novel pulse sequences, will continue to be vital for detailed structural elucidation and conformational analysis of this compound and its metabolites. wikipedia.orgepa.gov

Investigation of Ecological Roles and Chemical Ecology of this compound in Plants

This compound's presence in Narcissus species suggests it plays a role in the plant's chemical ecology. hznu.edu.cnmybiosource.com Plant secondary metabolites (PSMs) are known to mediate intricate interactions between plants and their environment, including soil, other plants, and various organisms. Future research can investigate the specific ecological functions of this compound, such as its potential role in plant defense against herbivores and pathogens. This could involve studying its deterrent or toxic effects on specific pests or its antimicrobial activity against plant pathogens. Furthermore, its involvement in plant-plant communication (allelopathy) or its influence on beneficial interactions, such as attracting pollinators, could be explored, particularly if it is a volatile compound. Understanding how environmental factors (e.g., light, temperature, nutrient availability) and genetic variations influence the biosynthesis and accumulation of this compound in different plant tissues and at various phenological stages is also crucial for a comprehensive understanding of its chemical ecology. hznu.edu.cnmybiosource.com

Q & A

Q. What strategies enhance reproducibility in this compound studies?

- Methodological Answer : Share raw data and code via repositories (Zenodo, GitHub). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Adhere to ARRIVE guidelines for animal studies or CONSORT for clinical trials, detailing randomization, blinding, and exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.